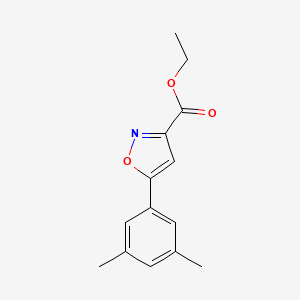

5-(3,5-Dimethylphenyl)-3-isoxazolecarboxylic acid ethyl ester

Description

Its synthesis typically involves condensation reactions, as demonstrated in , where ethyl 5-(3,5-dimethylphenyl)isoxazole-3-carboxylate (10k) was hydrolyzed to yield the corresponding carboxylic acid (11k) with 89% efficiency .

Properties

CAS No. |

371157-18-5 |

|---|---|

Molecular Formula |

C14H15NO3 |

Molecular Weight |

245.27 g/mol |

IUPAC Name |

ethyl 5-(3,5-dimethylphenyl)-1,2-oxazole-3-carboxylate |

InChI |

InChI=1S/C14H15NO3/c1-4-17-14(16)12-8-13(18-15-12)11-6-9(2)5-10(3)7-11/h5-8H,4H2,1-3H3 |

InChI Key |

UGVUTKPFSUIZHN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C2=CC(=CC(=C2)C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis via Cyclization of 2-Cyano-3-alkoxy-2-butenoates with Hydroxylamine

A well-documented and efficient method for preparing isoxazole esters involves the reaction of 2-cyano-3-alkoxy-2-butenoates with hydroxylamine to form the isoxazole ring. This method has been adapted and optimized for various substituted isoxazole esters.

Substrate Preparation: The key intermediate, ethyl 2-cyano-3-ethoxy-2-butenoate, is synthesized with the appropriate substituent on the alkene portion to allow for subsequent cyclization.

Cyclization Reaction: Hydroxylamine hydrochloride is reacted with the 2-cyano-3-alkoxy-2-butenoate in the presence of a base to release free hydroxylamine, which then undergoes nucleophilic attack and cyclization to form the isoxazole ring.

Base Selection: Originally, sodium ethoxide was used to liberate hydroxylamine from its hydrochloride salt. However, this posed practical difficulties due to the need for metallic sodium, anhydrous conditions, and low temperatures. A modified approach replaces sodium ethoxide with tertiary amines such as pyridine or its methyl derivatives, which effectively release hydroxylamine under milder and more convenient conditions.

Reaction Conditions: The reaction is typically carried out at room temperature, yielding the ethyl ester of the isoxazole carboxylic acid with high purity and yields exceeding 90%.

Advantages: This method provides a practical and scalable route to the ester with minimal by-product formation and high reproducibility.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 2-cyano-3-ethoxy-2-butenoate (with aryl substituent) | Key substrate with 3,5-dimethylphenyl group |

| 2 | Hydroxylamine hydrochloride + tertiary amine (e.g., pyridine) | Release of free hydroxylamine |

| 3 | Room temperature, alcoholic solvent | Cyclization to isoxazole ring |

| Yield | >90% | High purity ethyl ester product |

Transesterification to Obtain Ethyl Ester from Methyl Ester (or vice versa)

In some synthetic schemes, the methyl ester of the isoxazole carboxylic acid is first prepared, followed by transesterification to the ethyl ester.

Transesterification Agents: Lithium methoxide or sodium methoxide generated in situ from lithium hydride or sodium hydride and methanol.

Reaction Medium: Methanol is used as the solvent for the transesterification reaction.

Process: The ethyl ester is treated with the methoxide base in methanol, facilitating exchange of the ester alkoxy group to form the methyl ester. The reverse reaction can also be performed to obtain the ethyl ester from the methyl ester.

Yields: This method typically provides yields over 90% with good control over product purity.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Ethyl ester + lithium or sodium methoxide in methanol | Transesterification reaction |

| 2 | Room temperature or mild heating | Conversion to methyl ester or ethyl ester |

| Yield | >90% | High purity ester product |

Alternative Synthetic Routes and Modifications

Use of Tertiary Amines: The replacement of sodium ethoxide with tertiary amines such as 2-methylpyridine or 3-methylpyridine improves operational convenience and reduces side reactions.

Substrate Variations: Use of different alkoxy groups on the 2-cyano-3-alkoxy-2-butenoate allows tuning of reactivity and solubility.

Purification: The crude products obtained from these reactions are often of high purity, reducing the need for extensive purification steps.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization with sodium ethoxide | 2-cyano-3-ethoxy-2-butenoate, hydroxylamine hydrochloride, sodium ethoxide, anhydrous conditions, low temperature | Up to 93 | High yield but operationally inconvenient |

| Cyclization with tertiary amines | 2-cyano-3-ethoxy-2-butenoate, hydroxylamine hydrochloride, pyridine or derivatives, room temperature, alcoholic solvent | >90 | Practical, efficient, mild conditions |

| Transesterification | Ethyl or methyl ester, lithium or sodium methoxide in methanol | >90 | Allows interconversion of ester groups |

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3,5-Dimethylphenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted isoxazole derivatives .

Scientific Research Applications

Ethyl 5-(3,5-Dimethylphenyl)isoxazole-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored as a potential drug candidate due to its pharmacological properties.

Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 5-(3,5-Dimethylphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Spectroscopic Characterization

- ¹H NMR : Peaks at δ 7.05 (s, 1H, aromatic), 1.31 (s, 9H, tert-butyl group in intermediate 10k) .

- ¹³C NMR : Key signals at δ 173.4 (ester carbonyl), 162.4 (isoxazole C-3), and 130.1–101.0 (aromatic carbons) .

- HRMS-ESI: Observed [M−CO2−H]⁻ at m/z 200.1077, matching the calculated value for C₁₃H₁₄NO⁻ .

Comparison with Structurally Similar Compounds

Anti-Tubercular Isoxazolecarboxylic Acid Esters

Several analogs of 5-(3,5-dimethylphenyl)-3-isoxazolecarboxylic acid ethyl ester have shown potent anti-tubercular (anti-TB) activity. Key examples include:

Key Findings :

Pesticide and Agrochemical Isoxazolecarboxylic Acid Esters

Isoxazolecarboxylic acid esters are also employed as pesticide safeners or active ingredients. Notable examples:

Comparison :

Other Structural Analogs

Additional derivatives highlight the versatility of the isoxazolecarboxylic acid ester scaffold:

Structural Insights :

- The acetyl group in ethyl 5-acetylisoxazole-3-carboxylate introduces a reactive ketone, enabling further derivatization .

- Methyl substituents (e.g., in methyl 5-methylisoxazole-3-carboxylate) reduce steric hindrance compared to bulky aryl groups, favoring synthetic accessibility .

Research Implications and Limitations

- Anti-TB Activity : Ethenyl-linked isoxazolecarboxylic acid esters (e.g., 3,5-dichloro-4-pyridinyl) are promising leads but require cytotoxicity profiling to assess therapeutic windows .

- Agrochemical Use : The 3,5-dimethylphenyl variant’s lack of pesticidal data underscores the need for targeted studies to evaluate its environmental and biological safety .

- Synthetic Utility : Intermediate status of this compound highlights its role in generating bioactive acids or amides .

Biological Activity

5-(3,5-Dimethylphenyl)-3-isoxazolecarboxylic acid ethyl ester, commonly referred to as ethyl 5-(3,5-dimethylphenyl)isoxazole-3-carboxylate, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features an isoxazole ring substituted with a 3,5-dimethylphenyl group and an ethyl ester functional group. This unique structure contributes to its distinct biological activities compared to other isoxazole derivatives.

Antimicrobial Properties

Research indicates that ethyl 5-(3,5-dimethylphenyl)isoxazole-3-carboxylate exhibits notable antimicrobial activity. A study found that it can inhibit the growth of various bacterial strains, demonstrating potential as an antimicrobial agent. The mechanism of action is believed to involve the interaction with specific enzymes or receptors that are critical for bacterial survival.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies showed that it could induce apoptosis in cancer cell lines, suggesting that it may serve as a lead compound for developing new anticancer therapies. The selectivity towards cancer cells while sparing normal cells highlights its therapeutic potential .

Antituberculosis Activity

A significant focus of research has been on the compound's efficacy against Mycobacterium tuberculosis (Mtb). A rational drug design approach revealed that certain derivatives of this compound exhibited nanomolar activity against replicating Mtb and low micromolar activity against non-replicating strains. Importantly, these compounds maintained effectiveness against drug-resistant strains of Mtb, indicating their potential as new anti-tuberculosis agents .

The biological activity of ethyl 5-(3,5-dimethylphenyl)isoxazole-3-carboxylate is attributed to its ability to interact with various molecular targets. The isoxazole ring can modulate enzyme activity or activate signaling pathways related to cell proliferation and apoptosis. This interaction leads to diverse biological effects, including antimicrobial and anticancer actions .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of the compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) that supports its potential application in treating bacterial infections.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Study 2: Anticancer Activity

In another investigation focusing on its anticancer properties, the compound was tested on several cancer cell lines. The results showed a dose-dependent decrease in cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10 |

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 12 |

Q & A

Q. What are the established synthetic routes for 5-(3,5-dimethylphenyl)-3-isoxazolecarboxylic acid ethyl ester, and how do reaction conditions influence yield and purity?

Synthesis typically involves cycloaddition reactions or condensation of nitro compounds with enamino esters. For example, microwave-assisted cycloaddition using ethyl-2-chloro-2-(hydroxyimino)acetate and dipolarophiles can enhance reaction efficiency and reduce side products . Traditional methods, such as refluxing with sodium acetate in acetic acid, yield 48–62% purity (HPLC >96%) but require longer reaction times . Key variables include solvent choice (e.g., methanol vs. acetic acid), temperature, and catalyst (e.g., sodium acetate). Optimizing these parameters can improve yields and reduce positional isomer formation .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical for confirming regioselectivity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the isoxazole ring structure and substituent positions. For instance, ¹H NMR peaks between δ 1.2–1.4 ppm confirm the ethyl ester group, while aromatic protons in the 3,5-dimethylphenyl moiety appear as singlets (δ 6.8–7.2 ppm) . High-resolution mass spectrometry (HRMS) and HPLC validate molecular weight (e.g., ESI MS: [M+Na]⁺ observed at 366.3) and purity (>95%) . X-ray crystallography or NOESY experiments may resolve ambiguities in regiochemistry.

Q. What are the common impurities or byproducts formed during synthesis, and how are they addressed?

Positional isomers (e.g., 4-isoxazole derivatives) and unreacted intermediates (e.g., enamino esters) are typical impurities. Chromatographic purification (silica gel or preparative HPLC) and recrystallization (DMF/acetic acid mixtures) effectively isolate the target compound . Contradictory NMR data, such as unexpected splitting patterns, may indicate incomplete esterification, requiring extended reaction times or acid catalysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

SAR studies should systematically modify substituents on the isoxazole ring and phenyl group. For example:

- 3,5-Dimethylphenyl vs. fluorophenyl: Fluorine substitution (e.g., 4-fluorophenyl) enhances metabolic stability and membrane permeability, as seen in analogous compounds .

- Ethyl ester hydrolysis: Hydrolysis to the carboxylic acid derivative (e.g., 5-(hydroxymethyl)isoxazole-3-carboxylic acid) may alter binding affinity to biological targets .

Biological assays (e.g., enzyme inhibition, antimicrobial activity) paired with computational docking (AutoDock, Schrödinger) can link structural features to activity .

Q. What methodological challenges arise in resolving contradictory data between theoretical and experimental results (e.g., NMR vs. computational predictions)?

Discrepancies between calculated (DFT) and observed NMR shifts often stem from solvent effects or conformational flexibility. For example, ethyl ester rotational barriers may cause peak broadening in experimental NMR but are static in simulations. Solutions include:

- Using explicit solvent models in DFT calculations.

- Variable-temperature NMR to probe dynamic effects .

Cross-validation with X-ray structures (if available) or 2D NMR (e.g., HSQC, HMBC) resolves ambiguities .

Q. How can the compound’s stability under physiological conditions be assessed for pharmacological applications?

- Hydrolytic stability: Incubate in phosphate-buffered saline (PBS) at pH 7.4 and 37°C, monitoring degradation via LC-MS. Ethyl esters are prone to esterase-mediated hydrolysis, forming carboxylic acids .

- Oxidative stability: Expose to hydrogen peroxide or cytochrome P450 enzymes to simulate metabolic pathways. Fluorinated analogs (e.g., 2-chloro-5-fluorophenyl derivatives) show enhanced resistance to oxidation .

Q. What strategies exist for improving synthetic scalability while maintaining regiochemical control?

- Flow chemistry: Continuous flow systems reduce side reactions and improve heat transfer for exothermic steps (e.g., cycloadditions) .

- Microwave-assisted synthesis: Reduces reaction times (e.g., from hours to minutes) and enhances regioselectivity by uniform heating .

- Catalyst optimization: Transition-metal catalysts (e.g., CuI) or organocatalysts (e.g., proline derivatives) can suppress isomer formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.